molecular formula C18H24N2O2 B2857351 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide CAS No. 921812-59-1

3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide

Cat. No. B2857351
CAS RN: 921812-59-1
M. Wt: 300.402
InChI Key: UWVYKNAXQNHVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is a synthetic compound that belongs to the class of indolinone derivatives. It is commonly known as CPI-1189 and has been developed as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Synthesis and Evaluation of COX Inhibitors

A series of novel N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives were synthesized, evaluated for their cyclooxygenase (COX) inhibiting properties, and showed balanced selectivity towards COX-2 over COX-1 inhibition. This highlights the compound's potential in the development of anti-inflammatory drugs (Rambabu et al., 2012).

Neurokinin-1 Receptor Antagonist

Research on 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 revealed its high affinity as an orally active, h-NK(1) receptor antagonist with potential clinical applications in treating emesis and depression (Harrison et al., 2001).

Spiro[cyclopropane-1,3′-indolin]-2′-ones Synthesis

The efficient, catalyst-free, and highly diastereoselective cyclopropanation of substituted 3-methyleneindolin-2-ones with ethyl diazoacetate yielding spiro[cyclopropane-1,3′-indolin]-2′-ones showcases an innovative approach in the synthesis of complex molecular structures (Maurya et al., 2014).

Palladium(II) Chloride Complexes with Propanamide Derivatives

The study of palladium(II) chloride complexes with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands offered insights into their structural characteristics and potential catalytic applications, revealing new possibilities in material science and catalysis (Palombo et al., 2019).

properties

IUPAC Name

3-cyclopentyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-2-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-4-6-13/h8-9,11,13H,2-7,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVYKNAXQNHVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide

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